molecular formula C6H7NOS B8794013 4-Thiazolepropanal CAS No. 878001-07-1

4-Thiazolepropanal

Cat. No. B8794013
Key on ui cas rn: 878001-07-1
M. Wt: 141.19 g/mol
InChI Key: CGQLWWXAVSIXPY-UHFFFAOYSA-N
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Patent
US08138340B2

Procedure details

NaBH4 (1.68 g, 44.4 mmol) was added to a sol. of 3-thiazol-4-yl-propionaldehyde (4.35 g, 29.3 mmol) in MeOH (80 mL) at 0° C. The mixture was stirred for 30 min at 0° C., then for 1 h at rt. The mixture was cooled to 0° C., and ice was added. The mixture was partially evaporated under reduced pressure, and the residue was diluted with EtOAc. This mixture was washed with water and brine. The org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (EtOAc/heptane 1:1→EtOAc→CH2Cl2/EtOAc 1:9) yielded the title compound (4.01 g, 93%). LC-MS: tR=0.34, ES+: 144.16.
Name
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[S:3]1[CH:7]=[C:6]([CH2:8][CH2:9][CH:10]=[O:11])[N:5]=[CH:4]1>CO>[S:3]1[CH:7]=[C:6]([CH2:8][CH2:9][CH2:10][OH:11])[N:5]=[CH:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4.35 g
Type
reactant
Smiles
S1C=NC(=C1)CCC=O
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 1 h at rt
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
ice was added
CUSTOM
Type
CUSTOM
Details
The mixture was partially evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with EtOAc
WASH
Type
WASH
Details
This mixture was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (EtOAc/heptane 1:1→EtOAc→CH2Cl2/EtOAc 1:9)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C=NC(=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.01 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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